An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde
An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-imidazole-5-carbaldehyde, identified by its CAS number 842972-42-3, is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The imidazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds due to its ability to engage in various biological interactions.[2][3] The presence of an ethyl group at the N-1 position and a reactive carbaldehyde group at the C-5 position makes this molecule a versatile precursor for the synthesis of more complex molecular architectures.[1][4] This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.
Physicochemical and Safety Profile
A summary of the key properties and safety information for 1-Ethyl-1H-imidazole-5-carbaldehyde is presented below. This data is essential for proper handling, storage, and characterization of the compound in a laboratory setting.
| Property | Value | Source |
| CAS Number | 842972-42-3 | [5][6] |
| Molecular Formula | C₆H₈N₂O | [5][6] |
| Molecular Weight | 124.14 g/mol | [5][6] |
| Appearance | Solid | [6] |
| InChI Key | VHWIECSRYTXFHX-UHFFFAOYSA-N | [5] |
| SMILES | O=C([H])C1=CN=CN1CC | [5] |
| Hazard Class | Acute Toxicity 4 (Oral) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statement | H302 (Harmful if swallowed) | [6] |
| Storage Class | 11 (Combustible Solids) | [6] |
Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde
The most established and logical synthetic route to 1-Ethyl-1H-imidazole-5-carbaldehyde is through the formylation of 1-ethyl-1H-imidazole. The Vilsmeier-Haack reaction is the premier method for this transformation, as it is well-suited for the formylation of electron-rich heterocyclic systems.[7][8][9][10]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][11] The Vilsmeier reagent is a weak electrophile, an iminium salt, which is reactive enough to attack electron-rich aromatic rings like the imidazole nucleus.[7][9]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.[7][11]
-
Electrophilic Aromatic Substitution: The electron-rich 1-ethyl-1H-imidazole attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[7][11]
The formylation of N-substituted imidazoles typically occurs at the C-5 position, which is electronically favored for electrophilic attack.
View Diagram: Vilsmeier-Haack Reaction Mechanism
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
The following is a detailed, step-by-step protocol for the synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde, adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[7][12][13]
Materials:
-
1-ethyl-1H-imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Ice
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-ethyl-1H-imidazole (1 equivalent) in anhydrous DCM in a separate flask.
-
Add the solution of 1-ethyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8). Caution: This quenching is exothermic and will release gas.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, likely an oil or a solid, should be purified by column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is recommended to isolate the pure product.
-
The fractions containing the product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield pure 1-Ethyl-1H-imidazole-5-carbaldehyde.
-
View Diagram: Synthesis Workflow
Characterization
Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.5-10.0 ppm. - Imidazole ring protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm). - Ethyl group protons (-CH₂CH₃): A quartet around δ 4.0-4.5 ppm (CH₂) and a triplet around δ 1.3-1.6 ppm (CH₃). |
| ¹³C NMR | - Aldehyde carbon (C=O): A signal in the downfield region, around δ 180-190 ppm. - Imidazole ring carbons: Signals in the aromatic region (δ 120-150 ppm). - Ethyl group carbons (-CH₂CH₃): Signals in the aliphatic region (CH₂ around δ 40-50 ppm, CH₃ around δ 15-20 ppm). |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C=N and C=C stretches (imidazole ring): Absorptions in the 1500-1650 cm⁻¹ region. - C-H stretches (aromatic and aliphatic): Absorptions around 2900-3100 cm⁻¹.[17] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 124.14). - Fragmentation pattern: Expect to see fragments corresponding to the loss of the ethyl group, the aldehyde group, and other characteristic fragments of the imidazole ring. |
Applications in Research and Drug Development
Imidazole-5-carbaldehydes are versatile intermediates in the synthesis of a wide array of biologically active molecules.[1] The aldehyde functionality is a synthetic handle that can be readily transformed into other functional groups, allowing for the construction of diverse chemical libraries for drug screening.
Potential Synthetic Transformations and Applications:
-
Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful method for introducing diversity and building larger molecules.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, providing a route to compounds with different carbon skeletons.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as active methylene compounds, to form new C-C bonds and more complex heterocyclic systems.[1]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of imidazole derivatives.
The imidazole core is a key component in many antifungal, antibacterial, and anticancer agents.[1][2] Therefore, 1-Ethyl-1H-imidazole-5-carbaldehyde represents a valuable starting material for the development of new therapeutic agents.
Conclusion
1-Ethyl-1H-imidazole-5-carbaldehyde is a synthetically accessible and highly useful intermediate for chemical research and drug development. Its preparation via the Vilsmeier-Haack reaction is a reliable and well-understood process. The presence of a reactive aldehyde group on the stable imidazole scaffold provides a versatile platform for the synthesis of a wide range of novel compounds with potential biological activity. This guide provides the foundational knowledge for the synthesis, characterization, and further derivatization of this important molecule.
References
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Jagadeesha, G. S., et al. Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide and In Situ Synthesis of Benzimidazole and Isocyanides. SynOpen, 2022, 6(2), 132-140. Available from: [Link]
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